molecular formula C10H9ClN2O2S B3040327 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride CAS No. 186551-65-5

4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride

Cat. No.: B3040327
CAS No.: 186551-65-5
M. Wt: 256.71 g/mol
InChI Key: XLFSJIGVCSPHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylimidazol-2-yl)benzenesulfonyl Chloride is a specialized chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, combining a reactive sulfonyl chloride group with a 1-methylimidazole heterocycle. The sulfonyl chloride moiety is a highly effective electrophile, allowing this reagent to participate in nucleophilic substitution reactions, most notably with amines to form sulfonamide derivatives . Sulfonamides are a privileged structure in pharmaceutical development, known to confer activity against a range of biological targets. The integration of the 1-methylimidazole ring, a common pharmacophore, enhances the potential of this building block. Imidazole-containing compounds are frequently explored for their ability to interact with enzymes and receptors, often through hydrogen bonding and metal coordination . This makes 4-(1-Methylimidazol-2-yl)benzenesulfonyl Chloride a valuable precursor for constructing molecules for high-throughput screening and lead optimization. Its primary research value lies in the rapid generation of compound libraries for probing biological mechanisms and identifying new inhibitors, particularly for targets where sulfonamides or imidazoles have shown relevance. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should be aware that sulfonyl chlorides are generally moisture-sensitive and can cause skin and eye irritation; appropriate safety precautions, including the use of personal protective equipment, should be observed in a controlled laboratory setting.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFSJIGVCSPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride involves several steps. One common method includes the reaction of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include bases and nucleophiles, which facilitate the substitution of the sulfonyl chloride group . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is used in chemistry for the synthesis of other compounds, in biology for studying enzyme inhibition, and in medicine for developing potential therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

A. 4-(Acetylamino)benzenesulfonyl Chloride (Compound 12)

  • Structure: Features an acetylamino group (-NHCOCH₃) at the para position.
  • Synthesis : Prepared via chlorosulfonation of N-phenylacetamide at 60°C, yielding 85% as a white powder .
  • Properties: Reported melting point and IR data align with literature, suggesting stability comparable to other sulfonyl chlorides. The acetylamino group may reduce electrophilicity at the sulfonyl chloride compared to the methylimidazole variant due to resonance effects.

B. 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride

  • Structure : Pyrazole ring substituted at the para position (vs. imidazole in the target compound).
  • Physical Data : Melting point 76.5–78.5°C; molecular weight 256.71 g/mol. Commercial availability (97% purity) at ~¥54,900/g indicates high production costs, likely due to complex purification .

C. Benzenesulfonyl Chloride (Parent Compound)

  • Structure: No substituents on the benzene ring.
  • Reactivity : Highly reactive due to unhindered sulfonyl chloride group but lacks regioselectivity in derivatization. Safety data highlight corrosivity and acute toxicity (GHS Class 1B), necessitating stringent handling .

Biological Activity

4-(1-Methylimidazol-2-yl)benzenesulfonyl chloride is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound exhibits various interactions with biomolecules, making it a candidate for further research in therapeutic applications. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride can be represented as follows:

  • Molecular Formula : C10H10ClN2O2S
  • Molecular Weight : 244.72 g/mol

The presence of the sulfonyl chloride group enhances its reactivity, allowing it to participate in various chemical reactions that can lead to the formation of biologically active derivatives.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainActivity (Zone of Inhibition in mm)
Staphylococcus aureus25
Escherichia coli20
Pseudomonas aeruginosa18
Bacillus subtilis22

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

The mechanism by which 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride exerts its antibacterial effects is primarily through inhibition of bacterial enzyme activity. It is believed to interfere with essential biochemical pathways involved in bacterial cell wall synthesis or protein synthesis, leading to cell death.

Study on Antimicrobial Efficacy

In a study conducted by Foroumadi et al., various imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds containing the imidazole moiety, including 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride, showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Synthesis and Characterization

The synthesis of 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 1-methylimidazole under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Potential Therapeutic Applications

Given its biological activity, 4-(1-methylimidazol-2-yl)benzenesulfonyl chloride has potential applications in drug development. Its ability to inhibit bacterial growth suggests it could be developed into a new class of antibiotics, particularly useful in treating infections caused by resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-methylimidazol-2-yl)benzenesulfonyl Chloride
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